tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride
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Overview
Description
tert-Butyl 7-amino-2-azaspiro[35]nonane-2-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C13H24N2O2·HCl It is a spirocyclic compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps :
Starting Material: tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate.
Reduction: The starting material is reduced using sodium borohydride in the presence of ammonium acetate in isopropanol at -20°C to room temperature.
Purification: The reaction mixture is then purified using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields amine derivatives.
Scientific Research Applications
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
tert-Butyl 7-amino-2-azaspiro[35]nonane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13;/h10H,4-9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJLIVJPHCXFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241139-81-9 |
Source
|
Record name | tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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